6-[bis(2-hydroxyethyl)amino]-5-fluoro-1H-pyrimidin-2-one;hydrochloride
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Overview
Description
6-[bis(2-hydroxyethyl)amino]-5-fluoro-1H-pyrimidin-2-one;hydrochloride is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a bis(2-hydroxyethyl)amino group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[bis(2-hydroxyethyl)amino]-5-fluoro-1H-pyrimidin-2-one;hydrochloride typically involves the reaction of a pyrimidine derivative with bis(2-hydroxyethyl)amine and a fluorinating agent. The reaction conditions often include the use of solvents such as acetonitrile or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-[bis(2-hydroxyethyl)amino]-5-fluoro-1H-pyrimidin-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the pyrimidine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
6-[bis(2-hydroxyethyl)amino]-5-fluoro-1H-pyrimidin-2-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 6-[bis(2-hydroxyethyl)amino]-5-fluoro-1H-pyrimidin-2-one;hydrochloride involves its interaction with specific molecular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Bis(2-hydroxyethyl)amino derivatives: Compounds with similar bis(2-hydroxyethyl)amino groups but different core structures.
Fluorinated pyrimidines: Compounds with a pyrimidine ring and fluorine substitution but different functional groups
Uniqueness
6-[bis(2-hydroxyethyl)amino]-5-fluoro-1H-pyrimidin-2-one;hydrochloride is unique due to the combination of its bis(2-hydroxyethyl)amino group and fluorine atom, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-[bis(2-hydroxyethyl)amino]-5-fluoro-1H-pyrimidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FN3O3.ClH/c9-6-5-10-8(15)11-7(6)12(1-3-13)2-4-14;/h5,13-14H,1-4H2,(H,10,11,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNKMAWZYUBRST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1F)N(CCO)CCO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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